![molecular formula C4H2N2S B1492259 2-Ethynyl-1,3,4-thiadiazole CAS No. 872123-01-8](/img/structure/B1492259.png)
2-Ethynyl-1,3,4-thiadiazole
Overview
Description
“2-Ethynyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C4H2N2S . It has an average mass of 110.137 Da and a monoisotopic mass of 109.993866 Da .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of “2-Ethynyl-1,3,4-thiadiazole” includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 27.6±0.4 cm³ and a polarizability of 10.9±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
“2-Ethynyl-1,3,4-thiadiazole” has a density of 1.3±0.1 g/cm³, a boiling point of 192.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 76.8±13.0 °C . The index of refraction is 1.579 .
Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including 2-Ethynyl-1,3,4-thiadiazole, have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various pathogens, including E. coli, B. mycoides, and C. albicans .
Antibacterial Activity
In addition to their general antimicrobial properties, 1,3,4-thiadiazole molecules have been specifically studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Agents
1,3,4-Thiadiazole derivatives have also been researched for their antifungal properties . They have shown extensive antifungal activities, making them a promising field of study for the development of new antifungal agents .
Anti-Inflammatory Agents
Research has indicated that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Agents
1,3,4-Thiadiazole derivatives have been studied for their potential anticancer properties . Some derivatives of 1,3,4-thiadiazole-2-amine have gained attention as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of cancer cells .
Plant Growth Regulators
1,3,4-Thiadiazole derivatives have been found to exhibit plant growth regulator activities . This suggests potential applications in agriculture, particularly in the regulation of plant growth and development .
Future Directions
The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease . This suggests that “2-Ethynyl-1,3,4-thiadiazole” and its derivatives could have potential applications in the field of medicine.
properties
IUPAC Name |
2-ethynyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c1-2-4-6-5-3-7-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOBPCYWVPIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.